Cas no 583050-67-3 (1,1'-1Benzothieno3,2-b1benzothiophene-2,7-diylbis1-octanone)

1,1'-1Benzothieno3,2-b1benzothiophene-2,7-diylbis1-octanone 化学的及び物理的性質
名前と識別子
-
- 1-OCTANONE, 1,1'-[1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE-2,7-DIYLBIS-
- 1,1'-(Benzo[b]benzo[4,5]thieno[2,3-d]thiophene-2,7-diyl)bis(octan-1-one)
- 1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]
- 583050-67-3
- 1,1''-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]
- 1,1'-1Benzothieno3,2-b1benzothiophene-2,7-diylbis1-octanone
-
- インチ: InChI=1S/C30H36O2S2/c1-3-5-7-9-11-13-25(31)21-15-17-23-27(19-21)33-30-24-18-16-22(20-28(24)34-29(23)30)26(32)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3
- InChIKey: JDLYZMYANFZDMH-UHFFFAOYSA-N
計算された属性
- 精确分子量: 492.21567273Da
- 同位素质量: 492.21567273Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 34
- 回転可能化学結合数: 14
- 複雑さ: 608
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 10.7
- トポロジー分子極性表面積: 90.6Ų
1,1'-1Benzothieno3,2-b1benzothiophene-2,7-diylbis1-octanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B583050-250mg |
1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone] |
583050-67-3 | 250mg |
$ 735.00 | 2023-04-18 | ||
TRC | B583050-100mg |
1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone] |
583050-67-3 | 100mg |
$ 305.00 | 2023-04-18 | ||
TRC | B583050-500mg |
1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone] |
583050-67-3 | 500mg |
$ 1200.00 | 2023-09-08 |
1,1'-1Benzothieno3,2-b1benzothiophene-2,7-diylbis1-octanone 関連文献
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
1,1'-1Benzothieno3,2-b1benzothiophene-2,7-diylbis1-octanoneに関する追加情報
Introduction to 1,1'-1-Benzothieno[3,2-b][1,1]benzothiophene-2,7-diylbis(1-octanone) (CAS No. 583050-67-3)
1,1'-1-Benzothieno[3,2-b][1,1]benzothiophene-2,7-diylbis(1-octanone), with the CAS number 583050-67-3, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which features a central benzothiophene core flanked by two octanone groups. The intricate architecture of this molecule not only contributes to its stability but also imparts a range of functional properties that make it a valuable candidate for various applications.
The molecular formula of 1,1'-1-Benzothieno[3,2-b][1,1]benzothiophene-2,7-diylbis(1-octanone) is C34H40O2S2. The presence of sulfur atoms in the benzothiophene core and the long alkyl chains in the octanone groups endows this compound with both aromatic and aliphatic characteristics. These features are crucial for its potential use in areas such as organic electronics, pharmaceuticals, and advanced materials.
In recent years, research on 1,1'-1-Benzothieno[3,2-b][1,1]benzothiophene-2,7-diylbis(1-octanone) has focused on its electronic properties and its potential as a building block for organic semiconductors. Studies have shown that this compound exhibits excellent charge transport properties and high thermal stability. These attributes make it an attractive material for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
The synthesis of 1,1'-1-Benzothieno[3,2-b][1,1]benzothiophene-2,7-diylbis(1-octanone) typically involves multi-step processes that require precise control over reaction conditions. One common synthetic route involves the coupling of 2-bromo-7-(octanoyl)benzothiophene with 7-(octanoyl)benzothiophen-2-ylboronic acid using palladium-catalyzed cross-coupling reactions. This method ensures high yields and purity of the final product.
Beyond its applications in electronics, 1,1'-1-Benzothieno[3,2-b][1,1]benzothiophene-2,7-diylbis(1-octanone) has also shown promise in the pharmaceutical industry. Preliminary studies suggest that this compound may have potential as a lead molecule for the development of new drugs. Its unique structure and functional groups provide a platform for further chemical modifications to optimize its biological activity and pharmacological properties.
In the context of drug discovery, researchers are exploring the ability of 1,1'-1-Benzothieno[3,2-b][1,1]benzothiophene-2,7-diylbis(1-octanone) to interact with specific biological targets. For instance, its ability to modulate enzyme activity or bind to receptor sites is being investigated to identify potential therapeutic applications. These studies are still in their early stages but hold significant promise for future developments.
The environmental impact of 1,1'-1-Benzothieno[3,2-b][1,1]benzothiophene-2,7-diylbis(1-octanone) is another area of active research. Ensuring that the synthesis and use of this compound are sustainable and environmentally friendly is crucial for its widespread adoption. Efforts are being made to develop greener synthetic methods and to assess the biodegradability and toxicity of this compound.
In conclusion, 1,1'-1-Benzothieno[3,2-b][1,1]benzothiophene-2,7-diylbis(1-octanone) (CAS No. 583050-67-3) is a multifaceted compound with a wide range of potential applications. Its unique molecular structure and functional properties make it a valuable material for both electronic devices and pharmaceutical research. Ongoing studies continue to uncover new insights into its behavior and potential uses, highlighting its significance in the scientific community.
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